molecular formula C4H4ClN3O2 B020735 Azathioprine CAS No. 4897-25-0

Azathioprine

Numéro de catalogue B020735
Numéro CAS: 4897-25-0
Poids moléculaire: 161.55 g/mol
Clé InChI: OSJUNMSWBBOTQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azathioprinum (also known as azathioprine or AZA) is a synthetic purine analog used in medical applications, most commonly as an immunosuppressant drug. It is used to prevent organ rejection in transplant patients, to treat autoimmune disorders such as lupus and rheumatoid arthritis, and to treat certain types of anemia. This compound is also used in veterinary medicine to treat certain types of cancer. The drug has been in use since the 1950s, and has been extensively studied in both humans and animals.

Applications De Recherche Scientifique

Transplantation

Azathioprine : est largement utilisé dans la transplantation d'organes pour empêcher le corps de rejeter le nouvel organe. Il est particulièrement efficace dans les transplantations rénales, où il supprime la réponse immunitaire qui pourrait conduire au rejet de l'organe .

Polyarthrite rhumatoïde

Dans le domaine de la rhumatologie, l'this compound sert de médicament antirhumatismal modificateur de la maladie (DMARD). Il contribue à gérer la polyarthrite rhumatoïde en réduisant l'inflammation et en ralentissant la progression de la maladie .

Maladie inflammatoire de l'intestin

L'this compound joue un rôle crucial dans le traitement des maladies inflammatoires de l'intestin (MIC), telles que la maladie de Crohn et la rectocolite hémorragique. Il aide à maintenir la rémission et à réduire le besoin de corticoïdes .

Hépatite auto-immune

En tant qu'immunosuppresseur, l'this compound est utilisé pour traiter l'hépatite auto-immune, une affection dans laquelle le système immunitaire attaque les cellules du foie, entraînant une inflammation et des dommages au foie .

Affections dermatologiques

En dermatologie, l'this compound est utilisé pour traiter des affections chroniques telles que la dermatite atopique. Il aide à gérer les symptômes et à réduire les poussées de la maladie cutanée .

Troubles neurologiques

L'this compound a des applications en neurologie, en particulier dans le traitement de maladies telles que la myasthénie grave et la neuromyélite optique (maladie de Devic). Il aide à réduire la gravité de ces maladies auto-immunes qui affectent le système nerveux .

Maladies respiratoires

En médecine respiratoire, l'this compound est utilisé pour les maladies pulmonaires restrictives. Il peut aider à gérer les affections dans lesquelles les poumons sont empêchés de se dilater complètement, entraînant des difficultés respiratoires .

Recherche sur le cancer

Bien que l'this compound lui-même soit associé à un risque accru de certains cancers, il est également utilisé dans la recherche sur le cancer pour comprendre les mécanismes de l'immunosuppression et ses effets sur la croissance tumorale et la réponse au traitement .

Le mécanisme d'action de l'this compound implique la perturbation de la synthèse de l'ARN et de l'ADN, ce qui affecte la prolifération cellulaire. Cette propriété est exploitée dans divers domaines de la médecine pour contrôler les maladies qui impliquent un renouvellement cellulaire rapide ou une réponse immunitaire excessive <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-

Mécanisme D'action

Target of Action

Azathioprine, also known as Azathioprinum, primarily targets the immune system. It is an immunosuppressive medication . The drug specifically targets Rac1, a protein involved in the regulation of the immune response .

Mode of Action

This compound is a prodrug of 6-mercaptopurine . It works by disrupting the synthesis of RNA and DNA in cells . This disruption occurs via its active metabolite, 6-thioguanine . This compound and its metabolites, 6-MP and 6-TG, specifically target Rac1 activation by generating 6-Thio-GTP, which binds to Rac1 . The blockade of Rac1 activation leads to the suppression of Bcl-xL expression through the inhibition of STAT-3 and NF-κB activation, followed by a mitochondrial pathway of apoptosis .

Biochemical Pathways

This compound is a purine analog that converts to its active metabolites, mercaptopurine (6-MP) and thioguanine (6-TGN), by the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine methyltransferase (TPMT) enzymes . It then inhibits purine synthesis . This results in significant inter-individual differences in clinical efficacy and risk of drug toxicity .

Pharmacokinetics

This compound is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is a prodrug, which is approximately 30 percent protein-bound . Forty-five percent of the drug is excreted in the urine, and the remainder is metabolized to its principal metabolite, 6-mercaptopurine (6-MP), which is formed by the action of glutathione in red blood cells .

Result of Action

The primary result of this compound’s action is immunosuppression. It is used for the treatment of rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus; and in kidney transplants to prevent rejection . The drug’s action results in a reduction in the production of antibodies, improvements in muscle strength, reduction in disease exacerbations, and decreased reliance on symptomatic medications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as xanthine oxidase and thiopurine S-methyltransferase (TPMT), can affect the metabolism and efficacy of the drug . Additionally, genetic factors can also influence the drug’s action. For example, people with a genetic deficiency of the enzyme thiopurine S-methyltransferase are especially prone to bone-marrow suppression, a common side effect of this compound .

Safety and Hazards

Azathioprine may cause a serious brain infection that can lead to disability or death. Call your doctor right away if you have problems with speech, thought, vision, or muscle movement . This compound may cause a rare type of lymphoma (cancer) of the liver, spleen, and bone marrow that can be fatal . This has occurred mainly in teenagers and young men with Crohn’s disease or ulcerative colitis .

Orientations Futures

According to a meta‐analysis, additional immunosuppression therapy with IPA to current standard HF care in patients with virus negative/auto‐immune inflammatory cardiomyopathy can be considered .

Analyse Biochimique

Biochemical Properties

Azathioprine is a prodrug of 6-mercaptopurine . It works via 6-thioguanine to disrupt the making of RNA and DNA by cells . The enzyme thiopurine S-methyltransferase (TPMT) is responsible for various activation and deactivation steps in this compound’s mechanism of action .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It acts as an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to effects such as bone-marrow suppression, especially common in people with a genetic deficiency of the enzyme thiopurine S-methyltransferase .

Molecular Mechanism

This compound’s mechanism of action is not entirely understood but it may be related to inhibition of purine synthesis, along with inhibition of B and T cells . It works via 6-thioguanine to disrupt the making of RNA and DNA by cells . The cytotoxicity of this compound is due, in part, to the incorporation of 6-thioguanine nucleotides into DNA .

Temporal Effects in Laboratory Settings

This compound is well absorbed following oral administration. Maximum serum radioactivity occurs at 1 to 2 hours after oral administration and decays with a half-life of 5 hours . Because of extensive metabolism, only a fraction of the radioactivity is present as this compound .

Dosage Effects in Animal Models

The most common side effects in dogs include vomiting, diarrhea, lack of appetite, bone marrow suppression leading to decreased red and white blood cells, pancreatitis, and liver toxicity . The oral LD50s for single doses of this compound in mice and rats are 2500 mg/kg and 400 mg/kg, respectively .

Metabolic Pathways

This compound is metabolized to 6-mercaptopurine (6-MP). Both compounds are rapidly eliminated from blood and are oxidized or methylated in erythrocytes and liver . Activation of 6-mercaptopurine occurs via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and a series of multi-enzymatic processes involving kinases to form 6-thioguanine nucleotides (6-TGNs) as major metabolites .

Transport and Distribution

This compound is 30% bound to proteins such as human serum albumin in circulation . It is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours .

Propriétés

IUPAC Name

5-chloro-1-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUNMSWBBOTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197646
Record name 1-Methyl-5-chloro-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

4897-25-0
Record name 5-Chloro-1-methyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4897-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-chloro-4-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4897-25-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-5-chloro-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-4-nitroimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P917JW98BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azathioprinum
Reactant of Route 2
Reactant of Route 2
Azathioprinum
Reactant of Route 3
Reactant of Route 3
Azathioprinum
Reactant of Route 4
Reactant of Route 4
Azathioprinum
Reactant of Route 5
Reactant of Route 5
Azathioprinum
Reactant of Route 6
Azathioprinum

Q & A

Q1: What is the primary mechanism of action of Azathioprine as an immunosuppressant?

A1: this compound functions as a prodrug, converting into active metabolites like 6-mercaptopurine (6-MP) in the body. These metabolites interfere with DNA synthesis by inhibiting purine synthesis. [, , ] This disruption predominantly affects rapidly dividing cells, particularly lymphocytes, key players in the immune response. By hindering lymphocyte proliferation, this compound suppresses both cellular and humoral immunity.

Q2: The research papers mention the use of this compound to induce immunosuppression in animal models. Can you elaborate on the observed effects?

A2: In the provided studies, this compound administration consistently led to a decline in key immune system indicators. For instance, researchers observed a reduction in:

  • Thymus and Spleen Cellularity: These organs play crucial roles in immune cell development and maturation. Reduced cellularity signifies a decline in immune cell production. [, ]
  • Peripheral Blood Leukocyte Counts: A decrease in circulating white blood cells, particularly lymphocytes, directly reflects a weakened immune response. [, ]
  • Antibody Production and Cell-Mediated Immunity: Experiments highlighted this compound's suppressive effects on both antibody-mediated and cell-mediated immune responses, indicating a broad immunosuppressive action. []

Q3: The studies also explore the potential of certain substances to counteract the immunosuppressive effects of this compound. Can you provide examples from the research?

A3: Indeed, the research highlights the ability of certain substances to mitigate this compound-induced immunosuppression:

  • Peptide Bioregulators from Pig Thymus: These bioregulators demonstrated a corrective effect on this compound-induced immune suppression in mice. They restored various immune parameters, including leukocyte counts and organ cellularity, toward levels observed in the control group. []
  • Astragalus membranaceus Broth: This plant extract exhibited immunomodulatory properties, attenuating the suppressive effects of this compound on antibody production and cell-mediated immune responses. []
  • Seven-Component Plant Extract (Tibetan Medicine): This extract showed promising immunomodulating activity in vivo, restoring various cellular, humoral, and phagocytic immunity parameters in animals treated with this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.